N-butyl-1H-benzimidazol-2-amine;2,4,6-trinitrophenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with butylamine under acidic conditionsCommon reagents used in these reactions include concentrated sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of N-butyl-1H-benzimidazol-2-amine;2,4,6-trinitrophenol involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may involve multiple steps, including purification through recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
N-butyl-1H-benzimidazol-2-amine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
N-butyl-1H-benzimidazol-2-amine;2,4,6-trinitrophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of N-butyl-1H-benzimidazol-2-amine;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. The trinitrophenol component can interact with cellular membranes and disrupt their integrity .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1H-benzimidazol-2-amine: Similar structure but with a methyl group instead of a butyl group.
2,4,6-trinitrotoluene (TNT): Similar nitroaromatic compound but with a toluene core instead of benzimidazole.
Uniqueness
N-butyl-1H-benzimidazol-2-amine;2,4,6-trinitrophenol is unique due to its combination of benzimidazole and trinitrophenol moieties.
Properties
CAS No. |
61164-68-9 |
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Molecular Formula |
C17H18N6O7 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-butyl-1H-benzimidazol-2-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H15N3.C6H3N3O7/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,2-3,8H2,1H3,(H2,12,13,14);1-2,10H |
InChI Key |
JHZFNUGEZQEWPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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